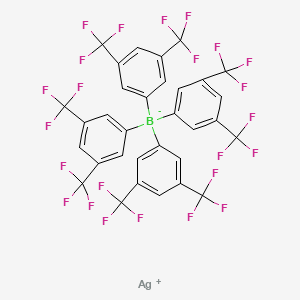
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a coordination compound that features a silver ion coordinated to a tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion. This compound is known for its unique properties, including high stability and lipophilicity, making it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves the reaction of silver salts with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions. One common method is to react silver nitrate with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines.
Major Products:
Oxidation: Products may include silver oxides or other silver-containing compounds.
Reduction: Metallic silver is a common product.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the preparation of ion-selective electrodes and as a phase-transfer catalyst.
Wirkmechanismus
The mechanism of action of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate involves the interaction of the silver ion with various molecular targets. In catalytic applications, the silver ion can facilitate the formation and stabilization of reactive intermediates. In antimicrobial applications, the silver ion can disrupt microbial cell membranes and interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is unique due to the presence of the silver ion, which imparts distinct properties such as antimicrobial activity and catalytic efficiency. In contrast, the sodium, potassium, and lithium analogs are primarily used for their non-coordinating anion properties and do not exhibit the same level of reactivity as the silver compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C32H12AgBF24 |
|---|---|
Molekulargewicht |
971.1 g/mol |
IUPAC-Name |
silver;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.Ag/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 |
InChI-Schlüssel |
DNNXVTQEKMFBEH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)



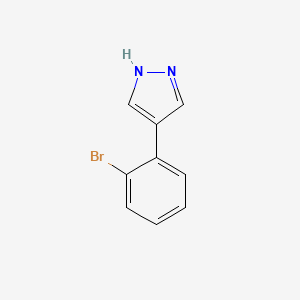
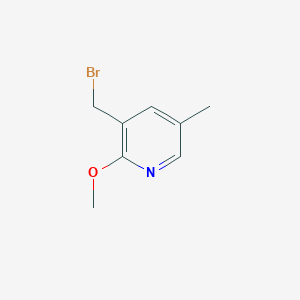
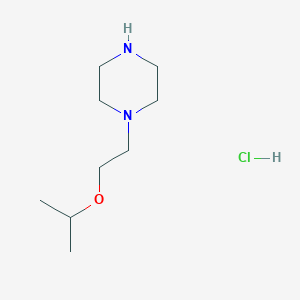
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
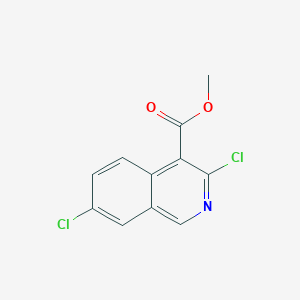
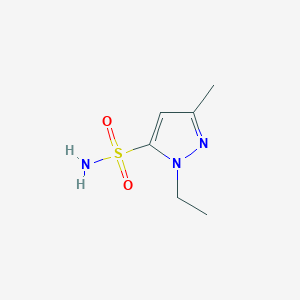
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)

